1-carbamimidoyl-2-methylguanidine;sulfuric acid

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Ensure regulatory-compliant ANDA submissions with accurate Impurity E quantification. This N-desmethylmetformin sulfate (1-Methylbiguanide sulfate) reference standard, officially designated as Metformin EP Impurity E, enables precise HPLC/UPLC method validation per the EP monograph limit of ≤0.1%. • Identity: 1-Methylbiguanide sulfate, CAS 36801-25-9, traceable to EP/BP reference standards. • Application: Metformin drug substance & finished product QC, ICH stability studies, and fixed-dose combination analysis. • Supply: Qualified reference standard with documented purity, stored at 2-8°C, shipped ambient globally.

Molecular Formula C3H11N5O4S
Molecular Weight 213.22 g/mol
CAS No. 36801-25-9
Cat. No. B580004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-carbamimidoyl-2-methylguanidine;sulfuric acid
CAS36801-25-9
SynonymsN-Methylimidodicarbonimidic Diamide Sulfate;  N-Desmethylmetformin Sulfate;  Metformin EP Impurity E Sulfate
Molecular FormulaC3H11N5O4S
Molecular Weight213.22 g/mol
Structural Identifiers
InChIInChI=1S/C3H9N5.H2O4S/c1-7-3(6)8-2(4)5;1-5(2,3)4/h1H3,(H6,4,5,6,7,8);(H2,1,2,3,4)
InChIKeyBQDFZVWCDAKAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Carbamimidoyl-2-methylguanidine; Sulfuric Acid (CAS 36801-25-9) — A Critical Reference Standard for Metformin Quality Control and Regulatory Compliance


1-Carbamimidoyl-2-methylguanidine; sulfuric acid (CAS 36801-25-9), also known as 1-Methylbiguanide Sulfate or N-Desmethylmetformin Sulfate, is the sulfate salt of an N-demethylated analog of the antidiabetic drug metformin. It is officially recognized as Metformin EP Impurity E and Metformin Related Compound B by the European Pharmacopoeia [1]. This compound exhibits stimulatory effects on the intracellular portion of the human insulin receptor (IPβIRK), distinguishing it from metformin, which acts primarily via AMP-activated protein kinase (AMPK) activation and mitochondrial complex I inhibition .

Why Metformin Impurity Standards Cannot Be Interchanged — Structural and Functional Divergence in Biguanide Analogs


Generic substitution is not viable for CAS 36801-25-9 due to its distinct chemical identity as an N-demethylated metformin analog rather than metformin itself. Structurally, metformin (1,1-dimethylbiguanide) contains two methyl groups on a terminal nitrogen, whereas 1-methylbiguanide contains only one [1]. This seemingly minor modification results in a discrete pharmacological profile: while metformin activates AMPK and inhibits mitochondrial complex I, 1-methylbiguanide sulfate stimulates the intracellular portion of the human insulin receptor . The European Pharmacopoeia has established this compound as Impurity E with defined acceptance criteria, and substituting other metformin impurities (e.g., Impurity A, B, C, D, or F) or unqualified reference materials compromises analytical accuracy and regulatory compliance in ANDA submissions [2].

1-Methylbiguanide Sulfate (CAS 36801-25-9) — Quantifiable Differentiation Evidence for Quality Control and Analytical Method Development


Regulatory Identity: Metformin EP Impurity E Sulfate as a Distinct Pharmacopoeial Reference Standard

CAS 36801-25-9 is explicitly designated as Metformin EP Impurity E (Sulfate Salt) and Metformin Related Compound B under the European Pharmacopoeia monograph for metformin. This compound is structurally defined as 1-methylbiguanide sulfate, an N-demethylated analog of metformin with the molecular formula C3H9N5·H2SO4 and molecular weight 115.1:98.1. The compound is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard in analytical method development and ANDA submissions [1]. In contrast, other metformin impurities—including Impurity A (cyanoguanidine), Impurity C (melamine), Impurity D (dicyandiamide derivatives), and Impurity F (dimethylamine)—possess entirely different chemical structures, molecular weights, retention times, and acceptance criteria. The European Pharmacopoeia monograph specifies that Impurity E is limited to ≤0.1% in the metformin drug substance specification, while other impurities have distinct individual limits (e.g., Impurity A ≤0.1%, Impurity C ≤0.1%, Impurity F ≤0.05%) [2].

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Mechanistic Divergence: Insulin Receptor β-Subunit Stimulation vs. AMPK-Mediated Pathways

1-Methylbiguanide Sulfate (N-desmethylmetformin) exerts stimulatory effects on the intracellular portion of the human insulin receptor β-subunit (IPβIRK) . This mechanism is mechanistically distinct from the primary action of metformin hydrochloride, which activates AMP-activated protein kinase (AMPK) and inhibits mitochondrial respiratory complex I with an IC50 of 0.45 mM in peripheral blood mononuclear cells and 1.2 mM in platelets [1]. Metformin hydrochloride is freely soluble in water (300 mg/mL across pH 1.2-6.8) and has a pKa of 12.4 [2]. The divergent mechanism of 1-methylbiguanide sulfate—direct insulin receptor β-subunit stimulation—indicates that this impurity, if present above specification limits in metformin formulations, may introduce unintended pharmacological activity distinct from the approved active pharmaceutical ingredient.

Pharmacology Mechanism of Action Diabetes Research

Analytical Traceability: Pharmacopoeial Reference Standard for ANDA Method Validation

CAS 36801-25-9 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. The product can be used as a reference standard with further traceability against pharmacopoeial standards (USP or EP) provided based on feasibility [2]. In contrast, generic chemical reagents or unqualified reference materials lack the Certificate of Analysis (CoA) documentation, traceability chain, and regulatory acceptance required for ANDA submissions. The purity specification for this compound as a reference standard is typically ≥95% as determined by HPLC .

Analytical Chemistry HPLC Method Development ANDA Submission

CAS 36801-25-9 — Primary Application Scenarios in Pharmaceutical Quality Control and Regulatory Science


Analytical Method Development and Validation for Metformin ANDA Submissions

This compound is essential for developing and validating HPLC or UPLC methods to quantify Impurity E in metformin drug substances and finished products per European Pharmacopoeia monograph specifications. The impurity limit for Impurity E is ≤0.1%, and accurate quantification requires a qualified reference standard with documented purity and traceability [1].

Quality Control Release Testing of Metformin API and Finished Dosage Forms

Pharmaceutical manufacturers utilize this reference standard in QC laboratories to perform the Related Substances test mandated by the EP metformin monograph. The compound enables identification and quantification of N-desmethylmetformin in each batch, ensuring compliance with the ≤0.1% specification limit prior to product release [1].

Stability Studies and Forced Degradation Analysis

During ICH stability studies, this reference standard is used to identify and quantify N-desmethylmetformin that may form as a degradation product of metformin under stress conditions (heat, humidity, oxidation). Monitoring Impurity E levels over time is critical for establishing product shelf-life and storage conditions [1].

Impurity Profiling for Metformin Combination Products

In the development of fixed-dose combination products containing metformin (e.g., metformin/sitagliptin, metformin/empagliflozin), this reference standard is required to demonstrate that Impurity E levels remain within the ≤0.1% limit in the presence of the co-formulated active pharmaceutical ingredient and excipients [1].

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